![molecular formula C9H7FO3 B3096611 3-(4-Fluorophenyl)oxirane-2-carboxylic acid CAS No. 1287217-43-9](/img/structure/B3096611.png)
3-(4-Fluorophenyl)oxirane-2-carboxylic acid
Overview
Description
3-(4-Fluorophenyl)oxirane-2-carboxylic acid is a chemical compound with the molecular formula C9H7FO3 . It is a carboxylic acid and is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-(4-Fluorophenyl)oxirane-2-carboxylic acid consists of a three-membered oxirane ring attached to a 4-fluorophenyl group and a carboxylic acid group . The molecular weight of this compound is 182.153 .Scientific Research Applications
Enantiopure Chiral Resolution Reagent
3-(4-Fluorophenyl)oxirane-2-carboxylic acid derivatives, such as (S)-2-[(R)-fluoro(phenyl)methyl]oxirane, have been identified as enantiopure chiral resolution reagents. These compounds are synthesized from enantiopure phenylglycidol and are capable of regioselective ring-opening reactions with α-chiral primary and secondary amines. This process allows for the straightforward analysis of scalemic mixtures of amines through diastereomeric product identification and quantification by NMR and HPLC, making these compounds versatile reagents in chiral analysis (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).
Synthesis of Heterocyclic Compounds
Compounds containing the oxirane ring with a carboxylic group in the α,β-position, similar to 3-(4-Fluorophenyl)oxirane-2-carboxylic acid, serve as valuable intermediates in synthesizing biologically active compounds. Their utility has been demonstrated in the synthesis of regioselective diastereomeric adducts and heterocyclic products, which are potential antibacterial agents. These compounds are synthesized via epoxidation under ultrasonic conditions, showcasing the role of the steric factor in regioselectivity and highlighting the significance of oxirane derivatives in medicinal chemistry (El‐sayed, Maher, El Hashash, & Rizk, 2017).
Metal Ion Complex Formation
4-[(4-Fluorophenyl)amino]-4-oxobut-2-enoic acid, a compound related to 3-(4-Fluorophenyl)oxirane-2-carboxylic acid, has been used to synthesize complexes with various metal ions, such as Mn(II), Co(II), Ni(II), Cu(II), Nd(III), Gd(III), and Er(III). These complexes were characterized by a range of physicochemical methods, including elemental analysis, FT-IR, TG/DTG/DSC, XRF, XRD, and magnetic measurements. The carboxylate groups in these compounds acted as bidentate ligands, illustrating the potential of 3-(4-Fluorophenyl)oxirane-2-carboxylic acid derivatives in coordination chemistry and their application in studying metal-ligand interactions (Ferenc, Sadowski, Tarasiuk, Cristóvão, Osypiuk, & Sarzyński, 2017).
properties
IUPAC Name |
3-(4-fluorophenyl)oxirane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-6-3-1-5(2-4-6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXDWIJRTMYYMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(O2)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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